molecular formula C18H17NO3S B11386997 N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11386997
M. Wt: 327.4 g/mol
InChI Key: AZQUHZQUJVJLCN-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with furan and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Substitution with Furan and Thiophene Groups: The furan and thiophene groups can be introduced through nucleophilic substitution reactions. For example, furan-2-ylmethylamine and thiophen-2-ylmethylamine can be reacted with the benzamide core under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized under specific conditions to form corresponding sulfoxides and sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-2-NITROBENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENESULFONAMIDE
  • N-[(THIOPHEN-2-YL)METHYL]-2-METHOXYBENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan and thiophene groups, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C18H17NO3S/c1-21-17-9-3-2-8-16(17)18(20)19(12-14-6-4-10-22-14)13-15-7-5-11-23-15/h2-11H,12-13H2,1H3

InChI Key

AZQUHZQUJVJLCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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